2-[4-(Benzyloxy)phenyl]ethanamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]ethanamine-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethanamine-d4 typically involves the introduction of deuterium into the molecular structure. One common method is the reduction of the corresponding nitro compound using deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an atmosphere of deuterium gas at elevated temperatures and pressures to ensure complete reduction and incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium gas used in the process is often sourced from specialized suppliers to ensure its isotopic purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethanamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]ethanamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other deuterated compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the compound’s interaction with enzymes and receptors, leading to changes in its biological activity. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
2-[4-(Benzyloxy)phenyl]ethanamine-d4 can be compared with other similar compounds, such as:
2-[4-(Benzyloxy)phenyl]ethanamine: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium.
2-[4-(Benzyloxy)phenoxy]ethanamine: A structurally similar compound with an ether linkage instead of an amine group.
N-[2-(4-Methoxyphenoxy)benzyl]ethanamine: Another related compound with a methoxy group on the aromatic ring.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and altered reaction kinetics.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2/i10D2,11D2 |
InChI Key |
MKKMZZXGIORPMU-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)OCC2=CC=CC=C2)C([2H])([2H])N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.